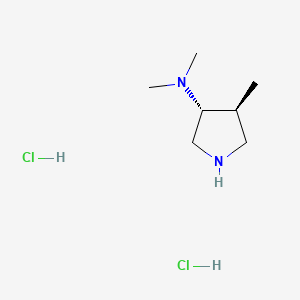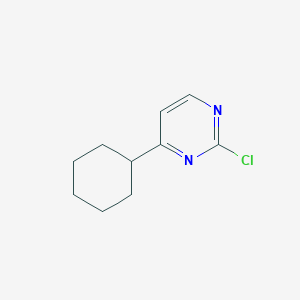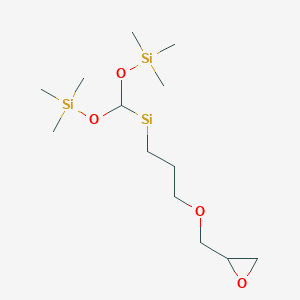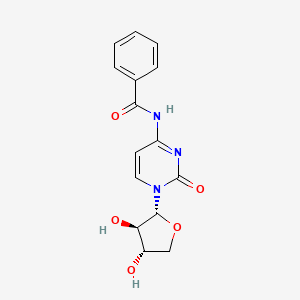
Ethyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group, a bromine atom, and a fluorine atom attached to a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by the introduction of the benzyloxy group and the fluorine atom. The final step involves esterification to form the benzoate ester. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The benzyloxy group can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone for halogen exchange.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce benzoic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Ethyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(benzyloxy)-5-chloro-2-fluorobenzoate
- Ethyl 3-(benzyloxy)-5-iodo-2-fluorobenzoate
- Ethyl 3-(benzyloxy)-5-bromo-2-chlorobenzoate
Uniqueness
Ethyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate is unique due to the specific combination of substituents on the benzoate ester. The presence of both bromine and fluorine atoms provides distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets .
Eigenschaften
Molekularformel |
C16H14BrFO3 |
|---|---|
Molekulargewicht |
353.18 g/mol |
IUPAC-Name |
ethyl 5-bromo-2-fluoro-3-phenylmethoxybenzoate |
InChI |
InChI=1S/C16H14BrFO3/c1-2-20-16(19)13-8-12(17)9-14(15(13)18)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
InChI-Schlüssel |
BFRMERMKNJQKII-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Br)OCC2=CC=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl 3-(4-(2-(((benzyloxy)carbonyl)amino)ethyl)-2-fluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14034092.png)
![(S)-tert-butyl 1-(6-fluoro-1H-benzo[d]imidazol-2-yl)ethylcarbamate](/img/structure/B14034096.png)



![tert-Butyl (S)-3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14034119.png)





